molecular formula C16H14IN3O5 B3726846 N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide

Cat. No.: B3726846
M. Wt: 455.20 g/mol
InChI Key: KLHFTKOSGSIJGK-GIJQJNRQSA-N
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Description

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a nitrobenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Hydroxy-Iodo Intermediate: The starting material, 3-ethoxy-4-hydroxy-5-iodophenyl, is prepared through a series of reactions involving iodination and ethoxylation of a suitable phenol derivative.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Sodium azide, potassium cyanide, or other nucleophiles.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, the nitro group can participate in redox reactions, while the iodine atom can facilitate halogen bonding interactions. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-3-nitrobenzamide: Similar structure but lacks the iodine atom, which may result in different reactivity and biological activity.

    N-[(E)-(3-ethoxy-4-hydroxy-5-chlorophenyl)methylideneamino]-3-nitrobenzamide:

    N-[(E)-(3-ethoxy-4-hydroxy-5-bromophenyl)methylideneamino]-3-nitrobenzamide: Contains a bromine atom instead of iodine, which may affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O5/c1-2-25-14-7-10(6-13(17)15(14)21)9-18-19-16(22)11-4-3-5-12(8-11)20(23)24/h3-9,21H,2H2,1H3,(H,19,22)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHFTKOSGSIJGK-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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